molecular formula C12H12F2O2 B3849404 (2,4-Difluorophenyl) hex-5-enoate

(2,4-Difluorophenyl) hex-5-enoate

Cat. No.: B3849404
M. Wt: 226.22 g/mol
InChI Key: GVISLZIRBKDSSG-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl) hex-5-enoate is an organic compound that features a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, and an ester group attached to a hex-5-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl) hex-5-enoate typically involves the esterification of 2,4-difluorophenol with hex-5-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and it is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl) hex-5-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hex-5-enoate chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4-Difluorophenyl) hex-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2,4-Difluorophenyl) hex-5-enoate exerts its effects depends on the specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing fluorine atoms, which can stabilize negative charges and enhance the compound’s nucleophilicity. In biological systems, the fluorine atoms can interact with enzymes and receptors, potentially altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenyl isocyanate: Another fluorinated phenyl compound with an isocyanate group.

    2,4-Difluorophenyl acetate: Similar structure but with an acetate group instead of a hex-5-enoate chain.

    2,4-Difluorophenyl propionate: Contains a propionate chain instead of a hex-5-enoate chain.

Uniqueness

(2,4-Difluorophenyl) hex-5-enoate is unique due to its combination of a fluorinated phenyl ring and a hex-5-enoate chain, which imparts distinct chemical properties and reactivity. The presence of the double bond in the hex-5-enoate chain allows for additional functionalization and derivatization, making it a versatile compound in various research applications.

Properties

IUPAC Name

(2,4-difluorophenyl) hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c1-2-3-4-5-12(15)16-11-7-6-9(13)8-10(11)14/h2,6-8H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVISLZIRBKDSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)OC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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